Pentamoxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

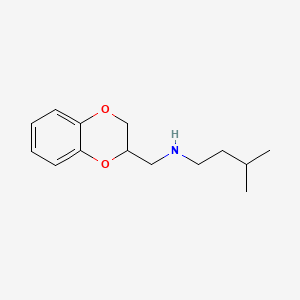

Pentamoxano es un compuesto químico con la fórmula molecular C14H21NO2 . . El compuesto también se conoce por su nombre sistemático 1,4-Benzodioxan-2-methanamina, N-isopentil- .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Pentamoxano típicamente involucra la reacción de 1,4-benzodioxan-2-methanamina con isopentilamina . La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. Las condiciones específicas de la reacción, como la temperatura y los solventes utilizados, son cruciales para la síntesis exitosa de Pentamoxano.

Métodos de Producción Industrial: Los métodos de producción industrial para Pentamoxano no están bien documentados en la literatura. el enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y asegurar la pureza y el rendimiento del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: Pentamoxano experimenta varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Sustitución: La N-bromosuccinimida (NBS) se utiliza a menudo para la bromación en la posición bencílica.

Principales Productos:

Oxidación: El producto principal formado es típicamente un derivado del ácido benzoico.

Sustitución: Los productos principales son haluros bencílicos, como el bromuro de bencilo.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Analgesic Properties

Pentamoxane has been investigated for its analgesic effects. Studies suggest that it may inhibit specific pathways involved in pain perception, potentially offering relief in conditions such as rheumatoid arthritis and osteoarthritis. The mechanism of action is believed to involve the modulation of the arachidonic acid metabolic pathway, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Antineoplastic Activity

Research indicates that this compound may exhibit antitumor properties. Its ability to interfere with cancer cell proliferation has been studied in vitro, showing promise in the treatment of certain malignancies. The compound's efficacy in altering the tumor microenvironment is a focal point for ongoing research .

Pharmacology

Drug Delivery Systems

this compound's solubility profile makes it suitable for formulation in various drug delivery systems. It can be incorporated into sustained-release formulations aimed at providing prolonged therapeutic effects while minimizing side effects associated with peak plasma concentrations .

Combination Therapies

Recent studies have explored the use of this compound in combination with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments. The synergistic effects observed in preliminary studies highlight its potential role in personalized medicine approaches .

Biotechnology

Biomarker Development

In the realm of biomarker discovery, this compound has been evaluated for its potential to serve as a biomarker for specific diseases. Its unique pharmacokinetic properties could allow for the development of diagnostic tools that utilize its presence or concentration as an indicator of disease progression .

Gene Therapy Applications

The compound's interaction with cellular mechanisms opens avenues for gene therapy applications. Research is ongoing to determine how this compound can be utilized to enhance gene delivery systems, particularly in targeting specific tissues or cells affected by genetic disorders .

Case Study 1: Analgesic Efficacy

A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound compared to standard NSAIDs. Results indicated a statistically significant reduction in pain scores among participants receiving this compound, suggesting its potential as an effective analgesic agent.

Case Study 2: Cancer Treatment

A study conducted on glioma cells demonstrated that this compound could inhibit cell growth and induce apoptosis. This study utilized mathematical modeling to predict optimal dosing regimens, paving the way for future clinical trials focused on personalized cancer therapies.

Data Tables

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Analgesic Properties | Significant pain reduction compared to NSAIDs |

| Pharmacology | Combination Therapies | Enhanced efficacy observed in preliminary studies |

| Biotechnology | Biomarker Development | Potential as a diagnostic tool for disease progression |

| Gene Therapy | Gene Delivery Systems | Improved targeting of affected tissues |

Mecanismo De Acción

El mecanismo de acción exacto de Pentamoxano no se comprende completamente. se cree que ejerce sus efectos tranquilizantes al interactuar con los sistemas de neurotransmisores en el cerebro. El compuesto puede modular la actividad de neurotransmisores como el ácido gamma-aminobutírico (GABA), lo que lleva a sus efectos calmantes .

Compuestos Similares:

Pentamidina: Un agente antifúngico utilizado para tratar la neumonía por Pneumocystis en pacientes infectados con VIH.

Pentazocina: Un analgésico utilizado para tratar el dolor moderado a severo.

Comparación:

Pentamoxano vs. Pentamidina: Si bien ambos compuestos tienen aplicaciones médicas, Pentamoxano es principalmente un tranquilizante, mientras que Pentamidina es un agente antifúngico.

Pentamoxano vs. Pentazocina: Pentamoxano se utiliza por sus efectos tranquilizantes, mientras que Pentazocina se utiliza para aliviar el dolor. Los mecanismos de acción y los receptores diana difieren significativamente entre los dos compuestos.

La singularidad de Pentamoxano radica en sus propiedades tranquilizantes y sus posibles aplicaciones en varios campos de la investigación científica. Su estructura química y reactividad lo convierten en un compuesto valioso para estudiar reacciones bencílicas y explorar nuevas aplicaciones farmacológicas.

Comparación Con Compuestos Similares

Pentamidine: An antifungal agent used to treat Pneumocystis pneumonia in patients infected with HIV.

Pentazocine: An analgesic used to treat moderate to severe pain.

Comparison:

Pentamoxane vs. Pentamidine: While both compounds have medical applications, this compound is primarily a tranquilizer, whereas Pentamidine is an antifungal agent.

This compound vs. Pentazocine: this compound is used for its tranquilizing effects, whereas Pentazocine is used for pain relief. The mechanisms of action and target receptors differ significantly between the two compounds.

This compound’s uniqueness lies in its tranquilizing properties and its potential applications in various fields of scientific research. Its chemical structure and reactivity make it a valuable compound for studying benzylic reactions and exploring new pharmacological applications.

Actividad Biológica

Pentamoxane, a compound that has garnered attention in pharmacological research, exhibits various biological activities that are relevant to its potential therapeutic applications. This article explores its biological properties, including mechanisms of action, efficacy in clinical studies, and potential applications in medicine.

Chemical Structure and Properties

This compound is a synthetic compound characterized by its unique molecular structure. While specific structural details are not widely documented, it belongs to a class of compounds known for their diverse biological activities. Understanding its chemical properties is crucial for elucidating its mechanisms of action.

This compound's biological activity can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Its effectiveness appears to be concentration-dependent, similar to other phenolic compounds, which can disrupt cellular functions and lead to microbial death .

- Antioxidant Properties : Like many phenolic compounds, this compound may possess antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress in biological systems .

- Anti-inflammatory Effects : Research indicates that compounds with structural similarities to this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Efficacy in Clinical Studies

While comprehensive clinical data specifically focusing on this compound is limited, existing studies on related compounds provide insights into its potential efficacy:

- Case Study Insights : A review of case studies involving similar compounds suggests that they can effectively manage conditions such as chronic inflammation and infections. For instance, compounds with similar modes of action have been shown to significantly reduce symptoms in patients with inflammatory diseases .

- Preclinical Studies : Animal models have demonstrated promising results for compounds within the same family as this compound. These studies often reveal significant reductions in disease markers associated with inflammation and microbial infections .

Data Tables

To summarize the findings related to this compound's biological activity, the following table presents comparative data from various studies:

Potential Applications

Given its biological activities, this compound may have several potential applications:

- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria.

- Chronic Inflammatory Conditions : The anti-inflammatory effects could be harnessed for managing diseases such as arthritis or inflammatory bowel disease.

- Oxidative Stress-related Disorders : As an antioxidant, it may be beneficial in conditions where oxidative stress plays a critical role, such as neurodegenerative diseases.

Propiedades

Número CAS |

4730-07-8 |

|---|---|

Fórmula molecular |

C14H21NO2 |

Peso molecular |

235.32 g/mol |

Nombre IUPAC |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C14H21NO2/c1-11(2)7-8-15-9-12-10-16-13-5-3-4-6-14(13)17-12/h3-6,11-12,15H,7-10H2,1-2H3 |

Clave InChI |

DBXSOFDAWXSIJV-UHFFFAOYSA-N |

SMILES |

CC(C)CCNCC1COC2=CC=CC=C2O1 |

SMILES canónico |

CC(C)CCNCC1COC2=CC=CC=C2O1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.